2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde
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Overview
Description
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H8FNO2 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a benzo[d]oxazole ring, which is further substituted with a carbaldehyde group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with o-aminophenol under acidic conditions to form the benzo[d]oxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(3-Fluorophenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the fluorophenyl group and the benzo[d]oxazole ring suggests potential interactions with enzymes and receptors involved in biological processes . Further research is needed to elucidate the specific molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]oxazole-5-carbaldehyde: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with the fluorine atom in a different position, potentially leading to different chemical and biological properties.
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde: Contains a chlorine atom instead of fluorine, which may influence its reactivity and interactions.
Uniqueness
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The combination of the benzo[d]oxazole ring and the fluorophenyl group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H8FNO2 |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H8FNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-8H |
InChI Key |
NLMJFNJQZFWZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
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